3(R,S)-Hydroxy Desogestrel
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8S,10R,13S)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,16-20,23-24H,3-4,6-11,13H2,1H3/t16?,17-,18-,19?,20?,21-,22?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLDTNLDYRJTAZ-MTRZUGBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(CCC34)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC(=C)C3[C@H](C1CCC2(C#C)O)CCC4=CC(CC[C@H]34)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Preparative Methodologies of 3 R,s Hydroxy Desogestrel
Laboratory Synthesis Approaches for Desogestrel (B1670305) and Related Hydroxylated Intermediates
The synthesis of Desogestrel itself is a complex process that has evolved from lengthy routes to more efficient total and partial synthetic strategies. Early methods were often troublesome, involving the oxidation of the 18-methyl group of a steroid precursor, followed by a Grignard reaction and Wolff-Kishner reduction to form the required 13-ethyl group. researchgate.netgoogle.com
Modern approaches often utilize more advanced chemical reactions. Total synthesis routes have been developed, with key steps including palladium-catalyzed cyclization reactions to assemble the steroid's tetracyclic core. researchgate.netgoogle.com A notable enantioselective total synthesis of Desogestrel was developed by E. J. Corey and Alan X. Huang, featuring a 14-step process from a known precursor. acs.orgacs.org Hemi-synthetic approaches, which start from commercially available steroid intermediates, are also common. google.comsoton.ac.uk These routes often involve the microbiological hydroxylation to introduce the 11-hydroxy group, which is a precursor to the 11-methylene group characteristic of Desogestrel. google.comgoogle.com
The generation of hydroxylated intermediates like 3(R,S)-Hydroxy Desogestrel can be achieved through several methods:
Microbial Biotransformation : Specific microorganisms can introduce hydroxyl groups at various positions on the steroid skeleton with high selectivity, mimicking metabolic processes under controlled laboratory conditions. bohrium.com
Chemical Reduction : The 3-keto group of etonogestrel (B1671717) can be chemically reduced to produce a mixture of 3α- and 3β-hydroxy isomers. Reagents like sodium borohydride (B1222165) in the presence of a Lewis acid can be used for selective keto reductions in steroid synthesis. patsnap.com
Stereoselective Synthesis Strategies for 3α- and 3β-Hydroxydesogestrel
Achieving stereoselectivity at the C3 position is a significant challenge in steroid chemistry. The 3α- and 3β-hydroxy metabolites are both formed during the metabolism of Desogestrel. researchgate.netpharmacompass.com In the laboratory, separating these isomers or directing the synthesis to favor one over the other requires specific strategies.
Stereoselective synthesis can be guided by established chemical principles, with predictive models helping to navigate the complex chemical space. rsc.org For instance, Evans chemistry, which utilizes chiral auxiliaries, is a powerful method for stereoselective aldol (B89426) reactions to create specific hydroxylated stereocenters, a technique that could be adapted for steroid synthesis. nih.gov The choice of reducing agent and reaction conditions for the reduction of the 3-keto group of etonogestrel can also influence the diastereomeric ratio of the resulting 3α- and 3β-alcohols. The A/B ring junction stereochemistry of the steroid can remarkably influence the outcome of reactions at nearby positions. google.com
Development of Novel Synthetic Intermediates for Enhanced Yields in Analogous Steroid Synthesis
The field of steroid synthesis is continually advancing, with a focus on improving efficiency and yield. Recent progress has been driven by the emergence of new catalytic methods and the engineering of novel intermediates. nih.govumich.edu
Key developments include:
Advanced Catalysis : Transition metal catalysis, Lewis acid catalysis, and organocatalysis have enabled new synthetic routes that were previously inaccessible. nih.govumich.edu For example, copper(II)-catalyzed enantioselective tandem reactions have been used in the synthesis of cardiotonic steroids. nih.gov
Biotransformation and Metabolic Engineering : The use of genetically engineered microorganisms, such as Mycolicibacterium neoaurum, allows for the high-yield production of specific hydroxylated steroid intermediates from simple starting materials like phytosterols. bohrium.commdpi.com Engineering the metabolic pathways of these microbes can lead to the accumulation of desired intermediates at a gram-per-liter scale. mdpi.com
Novel Building Blocks : Research into the synthesis of novel steroid-like structures, such as D-annulated pentacyclic steroids, expands the library of available intermediates for creating new, biologically active molecules. nih.gov Patents often disclose novel intermediate compounds designed to streamline the synthesis of final products like Desogestrel. google.com
| Strategy | Description | Example Application / Finding | Reference |
|---|---|---|---|
| Total Synthesis | Building the steroid molecule from simple, non-steroidal precursors. | Enantioselective total synthesis of Desogestrel using a palladium-catalyzed cyclization as a key step. | researchgate.netgoogle.com |
| Hemi-synthesis | Modifying a readily available, complex steroid starting material. | Industrial synthesis of Desogestrel often starts with intermediates where the 11-hydroxy group is introduced via microbial hydroxylation. | google.comgoogle.com |
| Biotransformation | Using microorganisms or isolated enzymes to perform specific chemical reactions. | Genetically modified Mycolicibacterium strains can produce hydroxylated steroid intermediates at high titers (e.g., 13.0 g/L). | bohrium.commdpi.com |
| Advanced Catalysis | Employing modern catalysts (organocatalysis, transition metal) to improve selectivity and yield. | Development of methods for the selective C-H oxidation at the C12 position of a steroid skeleton. | nih.gov |
Utilization in Custom Synthesis and Reference Standard Preparation
This compound serves a crucial role in the pharmaceutical industry as a reference standard. simsonpharma.comsigmaaldrich.com Pharmaceutical reference standards are highly purified compounds used to help ensure the identity, strength, quality, and purity of medicines. As a known human metabolite and potential impurity in the manufacturing of Desogestrel, this compound is essential for the validation of analytical methods used in quality control. nih.gov
Several chemical suppliers offer this compound for research and reference purposes, often produced via custom synthesis. simsonpharma.comsigmaaldrich.comechemi.com Its availability allows pharmaceutical manufacturers and regulatory agencies to accurately quantify levels of this specific impurity in batches of the active pharmaceutical ingredient (API) Desogestrel or its formulations.
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | (8S,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-11-methylene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | simsonpharma.com |
| CAS Number | 869627-85-0 | simsonpharma.comsigmaaldrich.com |
| Molecular Formula | C22H30O2 | simsonpharma.comsigmaaldrich.com |
| Molecular Weight | 326.47 g/mol | simsonpharma.com |
| Primary Use | Reference Standard, Custom Synthesis for Research | simsonpharma.comsigmaaldrich.comechemi.com |
Derivatization for Research Applications
In research, particularly in bioanalysis, it is often necessary to chemically modify or "derivatize" an analyte to enhance its detection by analytical instruments like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Steroids, including hydroxylated metabolites, possess functional groups (hydroxyl and phenolic groups) that are suitable targets for derivatization. nih.gov
The goal of derivatization is typically to add a chemical moiety that improves ionization efficiency in the mass spectrometer, thereby increasing the sensitivity of the assay. nih.gov For estrogens and related compounds, a common derivatization agent is dansyl chloride, which reacts with hydroxyl groups to add an easily ionizable tertiary amine group to the molecule. nih.govresearchgate.net This technique can improve the signal intensity by one to two orders of magnitude, allowing for the detection of very low concentrations (e.g., picogram per milliliter levels) in biological samples like plasma. researchgate.net The hydroxyl group on this compound makes it a prime candidate for such derivatization strategies to enable sensitive quantification in pharmacokinetic and metabolic studies.
Stereochemical Characterization and Isomeric Considerations of 3 R,s Hydroxy Desogestrel
Fundamental Principles of (R,S) Configuration Assignment for Steroidal Chiral Centers
The absolute configuration of a chiral center, a carbon atom bonded to four different substituents, is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. dummies.commasterorganicchemistry.comlibretexts.org This systematic nomenclature provides an unambiguous description of the spatial arrangement of the substituents.
The CIP Priority Rules are applied as follows:
Assign Priorities: Each of the four substituents attached to the chiral center is assigned a priority based on the atomic number of the atom directly bonded to the chiral carbon. study.comlibretexts.org The atom with the highest atomic number receives the highest priority (1), and the atom with the lowest atomic number receives the lowest priority (4). study.comlibretexts.org
Ties: If two or more of the directly attached atoms are identical, the priority is determined by moving to the next atoms along the chains until a point of difference is found. dummies.comlibretexts.org The substituent with the atom of higher atomic number at the first point of difference is assigned the higher priority. openochem.orgchemistrysteps.com Double and triple bonds are treated as if the atom is bonded to two or three of the same atom, respectively. openochem.orgwikipedia.org
Orientation: The molecule is then oriented in space so that the lowest priority substituent (4) is pointing away from the viewer. dummies.comstudy.com
Determine Configuration: With the lowest priority group in the back, the direction from the highest priority substituent (1) to the second highest (2) to the third highest (3) is observed. dummies.com
If the direction is clockwise , the configuration is assigned as R . dummies.comstudy.com
If the direction is counter-clockwise , the configuration is assigned as S . dummies.comstudy.com
In the context of steroidal molecules like 3(R,S)-Hydroxy Desogestrel (B1670305), which possess multiple chiral centers within their complex ring structures, the application of these rules to each stereocenter allows for a precise and complete description of the molecule's three-dimensional structure.
Stereoisomeric Forms: 3α-Hydroxydesogestrel and 3β-Hydroxydesogestrel
The designation (R,S) for 3-Hydroxy Desogestrel indicates that it is a racemic mixture, containing equal amounts of two enantiomers that differ in the spatial orientation of the hydroxyl (-OH) group at the C3 position of the steroid nucleus. These two stereoisomers are specifically named 3α-Hydroxydesogestrel and 3β-Hydroxydesogestrel. nih.gov
The terms alpha (α) and beta (β) are used in steroid nomenclature to describe the orientation of substituents relative to the plane of the steroid ring system.
α-configuration: The substituent is oriented below the plane of the ring.
β-configuration: The substituent is oriented above the plane of the ring.
Desogestrel itself is metabolized in the human body to form these hydroxylated metabolites. nih.gov The biotransformation primarily yields 3α-hydroxydesogestrel, with smaller quantities of 3β-hydroxydesogestrel also being formed. nih.gov
| Isomer | Systematic Name | Synonyms | Molecular Formula |
|---|---|---|---|
| 3α-Hydroxydesogestrel | (3S,8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol | 3a-Hydroxydesogestrel | C22H30O2 |
| 3β-Hydroxydesogestrel | (3R,8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol | 3b-Hydroxydesogestrel, Desogestrel impurity E | C22H30O2 |
Impact of Stereochemistry on Enzymatic Recognition and Biotransformation Kinetics
The specific three-dimensional shape of a molecule is crucial for its interaction with enzymes. The enzymes responsible for the metabolism of Desogestrel, primarily from the Cytochrome P450 (CYP) family, exhibit stereoselectivity. This means they preferentially bind to and metabolize one stereoisomer over another.
Studies have shown that the formation of 3α-hydroxydesogestrel is the major metabolic pathway. nih.gov The enzyme CYP2C9 has been identified as a key player in this 3α-hydroxylation, with CYP2C19 also potentially contributing. nih.gov The kinetic parameters for this reaction have been determined, with a Km value of 6.5 µM and a Vmax value of 1269 pmole/mg/min for 3α-hydroxylation by CYP2C9. nih.gov The formation of 3β-hydroxydesogestrel occurs to a lesser extent. nih.gov
This enzymatic preference for producing the 3α-isomer highlights the importance of stereochemistry in determining the metabolic fate of Desogestrel. The precise fit between the substrate (Desogestrel) and the active site of the enzyme dictates the orientation of the hydroxylation, leading to the predominant formation of one stereoisomer.
| Metabolite | Primary Enzyme(s) | Kinetic Parameters (for CYP2C9-mediated 3α-hydroxylation) |
|---|---|---|
| 3α-Hydroxydesogestrel | CYP2C9, CYP2C19 | Km: 6.5 µM, Vmax: 1269 pmole/mg/min |
| 3β-Hydroxydesogestrel | CYP2C9, CYP2C19 | Formed in smaller amounts |
Analytical Methods for Stereoisomer Differentiation in Research
Distinguishing between stereoisomers is a significant challenge in analytical chemistry, as they often have identical physical and chemical properties in an achiral environment. gcms.cz However, specialized techniques have been developed to separate and identify enantiomers and diastereomers.
Chiral Chromatography: This is a primary method for separating stereoisomers. gcms.czwikipedia.org It utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) system. phenomenex.comnih.gov The enantiomers of 3(R,S)-Hydroxy Desogestrel interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of molecules. nih.gov While standard NMR cannot distinguish between enantiomers, it can be used to differentiate diastereomers. researchgate.net By using chiral derivatizing agents, which react with the enantiomers to form diastereomeric adducts, or chiral solvating agents, it becomes possible to distinguish the enantiomers of this compound by NMR. wikipedia.org These agents create different chemical environments for the two enantiomers, resulting in distinct signals in the NMR spectrum. wikipedia.org Advanced NMR techniques, such as the nuclear Overhauser effect (NOE), can also provide information about the spatial proximity of atoms, aiding in the stereochemical assignment of complex molecules like steroids. nih.gov
Biotransformation Pathways and Enzymatic Mechanisms of 3 R,s Hydroxy Desogestrel
Formation from Desogestrel (B1670305): Hydroxylation Mechanisms
The initial and rate-limiting step in the bioactivation of desogestrel is its hydroxylation at the C3 position, leading to the formation of 3α-hydroxy desogestrel and 3β-hydroxy desogestrel. nih.govwikipedia.org This reaction is catalyzed by specific isoforms of the cytochrome P450 enzyme system located predominantly in the liver and intestinal mucosa. nih.govfda.gov
Cytochrome P450 (CYP) Isoforms Involved in Initial Hydroxylation of Desogestrel
In vitro studies utilizing human liver microsomes and cDNA-expressed human CYP isoforms have been instrumental in identifying the key enzymes responsible for the 3-hydroxylation of desogestrel. nih.govwikigenes.org
Research has identified CYP2C9 as a significant enzyme in the formation of 3α-hydroxy desogestrel. nih.govnih.gov Studies using microsomes from lymphoblasts containing cDNA-expressed CYP2C9 demonstrated the metabolism of desogestrel to 3α-hydroxy desogestrel. nih.gov The formation of 3α-hydroxy desogestrel was potently inhibited by sulfaphenazole (B1682705), a known selective inhibitor of CYP2C9, further solidifying the role of this isoform in the metabolic pathway. nih.gov The potential for genetic polymorphisms in the CYP2C9 gene to affect the bioactivation of desogestrel has been a subject of investigation, as individuals with certain variants exhibit impaired CYP2C9 activity. nih.govmedlineplus.gov However, some in vivo studies have presented conflicting evidence, suggesting that the bioactivation of desogestrel to 3-keto-desogestrel may be independent of CYP2C9 activity. nih.gov
Alongside CYP2C9, CYP2C19 has been implicated in the hydroxylation of desogestrel. nih.govnih.gov Microsomes containing cDNA-expressed CYP2C19 were also found to metabolize desogestrel to 3α-hydroxy desogestrel, with smaller quantities of 3β-hydroxy desogestrel also being produced. nih.govwikigenes.org The involvement of CYP2C19 is further suggested by inhibition studies where the combination of sulfaphenazole (a CYP2C9 inhibitor) and S-mephenytoin (a substrate for CYP2C19) resulted in greater inhibition of 3α-hydroxy desogestrel formation than with sulfaphenazole alone. nih.gov Additionally, antibodies targeting both CYP2C9 and CYP2C19 were able to completely block the metabolism of desogestrel. nih.gov Similar to CYP2C9, the CYP2C19 gene is polymorphic, which could lead to inter-individual differences in desogestrel metabolism. nih.govmedlineplus.gov However, an in vivo study using the CYP2C19 inhibitor fluconazole (B54011) did not show a significant impact on the formation of 3-keto-desogestrel, questioning the clinical significance of CYP2C19's role in desogestrel bioactivation. nih.gov
The efficiency of enzyme-catalyzed reactions can be described by the Michaelis-Menten kinetic parameters, K_m (the substrate concentration at which the reaction rate is half of V_max) and V_max (the maximum reaction rate). For the 3α-hydroxylation of desogestrel by microsomes from a CYP2C9-expressing cell line, these parameters have been determined. nih.gov
| Enzyme System | Metabolite | K_m (µM) | V_max (pmol/mg/min) |
| CYP2C9 cell line microsomes | 3α-hydroxy desogestrel | 6.5 | 1269 |
This table presents the kinetic parameters for the formation of 3α-hydroxy desogestrel from desogestrel in a specific in vitro system. nih.gov
Inhibition Studies of Hydroxylation Enzymes in In Vitro Systems
Inhibition studies are crucial for elucidating the specific enzymes involved in a metabolic pathway. In the context of desogestrel hydroxylation, various inhibitors have been used in in vitro systems to identify the contributing CYP isoforms. nih.govnih.gov
| Inhibitor | Target Enzyme(s) | Effect on Desogestrel Metabolism | Ki (µM) |
| Sulfaphenazole | CYP2C9 | Potently inhibited 3α-hydroxy desogestrel formation in CYP2C9 microsomes. nih.gov Partially inhibited 3α-hydroxy desogestrel and 3-keto-desogestrel formation in human liver microsomes. nih.gov | 0.91 |
| S-mephenytoin (in combination with sulfaphenazole) | CYP2C19 | Further inhibited 3α-hydroxy desogestrel formation in human liver microsomes. nih.gov | Not Reported |
| Anti-CYP2C9/2C19 antibody | CYP2C9 and CYP2C19 | Completely abolished desogestrel metabolism. nih.gov | Not Applicable |
| Anti-CYP3A4 antibody | CYP3A4 | Not inhibitory to desogestrel metabolism. nih.gov | Not Applicable |
| Anti-CYP2E1 antibody | CYP2E1 | Not inhibitory to desogestrel metabolism. nih.gov | Not Applicable |
| Primaquine | Not specified | Most potent inhibitor of overall desogestrel metabolite production tested in one study. nih.gov | IC50 = 30 |
| Miconazole | 3α-HSDH and 3β-HSDH | Inhibited the activity of both 3α- and 3β-hydroxysteroid dehydrogenases. nih.gov | IC50 = 14 (for 3α-HSDH), IC50 = 95 (for 3β-HSDH) |
This table summarizes the effects of various inhibitors on the in vitro metabolism of desogestrel. nih.govnih.gov
Further Metabolism of 3(R,S)-Hydroxy Desogestrel
Following their formation, 3α-hydroxy desogestrel and 3β-hydroxy desogestrel are rapidly oxidized to the active metabolite, 3-keto-desogestrel (etonogestrel). nih.govwikipedia.org This conversion is mediated by hydroxysteroid dehydrogenases (HSDs). nih.gov In vitro studies have shown that the activity of 3α-hydroxysteroid dehydrogenase (3α-HSDH) towards 3α-hydroxy desogestrel is significantly higher than the activity of 3β-HSDH towards 3β-hydroxy desogestrel. nih.gov
The active metabolite, etonogestrel (B1671717), undergoes further extensive metabolism. fda.govresearchgate.net A key enzyme implicated in the subsequent metabolism of etonogestrel is CYP3A4. nih.govnih.gov This is supported by a significant negative correlation between the formation of 3-keto-desogestrel and the content and activity of CYP3A4 in human liver samples, suggesting that CYP3A4 is involved in the clearance of etonogestrel. nih.gov Further metabolism of etonogestrel includes hydroxylation and reduction of the A-ring. wikipedia.org
Conversion to 3-Keto-Desogestrel (Etonogestrel)
The this compound intermediates are promptly converted to the biologically active metabolite, 3-keto-desogestrel, which is also known as etonogestrel (ETN). wikipedia.orgnih.gov This conversion involves the oxidation of the 3-hydroxyl group to a keto group. wikipedia.org Etonogestrel is considered the principal active metabolite responsible for the progestational activity of desogestrel. nih.govresearchgate.net In vitro studies using human liver microsomes have consistently shown that 3-keto-desogestrel is the main identifiable metabolite formed from desogestrel, via the 3α-hydroxy and 3β-hydroxy intermediates. researchgate.netnih.gov The rapid and near-complete conversion of desogestrel to etonogestrel is a key feature of its pharmacokinetic profile. fda.govnih.gov
Role of Specific CYP Isoforms in Downstream Metabolite Formation (e.g., CYP3A4 in etonogestrel metabolism)
The metabolic activation of desogestrel and the subsequent breakdown of its active metabolite, etonogestrel, are catalyzed by the cytochrome P450 (CYP) enzyme system.
Initial Hydroxylation of Desogestrel: In vitro studies have identified cytochrome P450 2C9 (CYP2C9) as the primary enzyme responsible for the initial hydroxylation of desogestrel to form this compound. fda.govfda.govnih.gov Some evidence also suggests a potential role for CYP2C19 in this bioactivation step. nih.govnih.gov The involvement of these enzymes was confirmed through experiments using specific chemical inhibitors and inhibitory antibodies. For instance, sulfaphenazole, a known CYP2C9 inhibitor, was shown to partially inhibit the formation of 3α-hydroxydesogestrel. nih.gov An anti-CYP2C9/2C19 antibody was able to completely abolish the metabolism of desogestrel in vitro. nih.gov
| Metabolic Step | Primary CYP Isoform(s) | Function | Source |
|---|---|---|---|
| Desogestrel → this compound | CYP2C9 (and possibly CYP2C19) | Bioactivation via hydroxylation | fda.govfda.govnih.gov |
| Etonogestrel → Downstream Metabolites | CYP3A4 | Further metabolism and clearance | nih.govfda.govsvelic.se |
Comparative Biotransformation Studies in Non-Human Systems
To further understand the metabolic pathways of desogestrel, researchers have utilized non-human systems, including fungal cultures and in vitro cell-based models. These studies provide valuable comparative data and can lead to the identification of novel metabolites.
Fungal Metabolism of Desogestrel and Metabolite Characterization
Microbial biotransformation is a useful tool for mimicking mammalian metabolism and producing novel steroid derivatives. The fungus Cunninghamella blakesleeana has been successfully used to metabolize desogestrel. aub.edu.lb In one study, incubation of desogestrel with C. blakesleeana resulted in the formation of three new metabolites and one known metabolite. aub.edu.lb
The fermentation of desogestrel with Cunninghamella blakesleeana yielded several novel compounds, demonstrating the fungus's capacity for complex hydroxylation reactions. The identified metabolites included:
13-ethyl-11-methylene-18,19-dinor-17α-pregn-4-en-20-yn-6β,15β,17β-triol
13-ethyl-11-methylene-18,19-dinor-17α-pregn-4-en-20-yn-3β,6β,17β-triol
13-ethyl-11-methylene-18,19-dinor-17α-pregn-20-yn-3α,5α,6β,17β-tetraol aub.edu.lb
Additionally, a known metabolite, 13-ethyl-11-methylene-18,19-dinor-17α-pregn-4-en-20-yn-6β,17β-dihydroxy-3-one, was also produced. aub.edu.lb These findings highlight the diverse metabolic capabilities of fungal systems. Other fungi, such as Cunninghamella echinulata, have also been shown to metabolize etonogestrel into hydroxylated forms, including 6β-hydroxy-ETG and 10β-hydroxy-ETG. nih.gov
The formation of the various hydroxylated and keto metabolites by Cunninghamella species points to the presence of versatile hydroxylase enzymes within the fungus. aub.edu.lb These microbial enzymes, often cytochrome P450 monooxygenases, are capable of introducing hydroxyl groups at various positions on the steroid nucleus, similar to the reactions observed in human metabolism. The biotransformation process involves whole-cell biocatalytic conversion, where the enzymes within the mature fungal cells act on the desogestrel substrate over an incubation period. aub.edu.lb
In Vitro Cell-Based Models for Metabolic Pathway Elucidation
A variety of in vitro models have been instrumental in mapping the metabolic pathways of desogestrel. These systems allow for controlled studies of specific enzymatic reactions.
Human Liver Microsomes: This is a standard model for studying drug metabolism, containing a high concentration of CYP enzymes. Studies with human liver microsomes have been crucial in confirming that desogestrel is metabolized to 3-keto-desogestrel (etonogestrel) via the 3α-hydroxy and 3β-hydroxy intermediates. researchgate.netnih.gov
cDNA-Expressed CYP Isoforms: To pinpoint the specific enzymes responsible for desogestrel metabolism, researchers have used cell lines (e.g., lymphoblasts) that are genetically engineered to express a single human CYP isoform. nih.gov Incubations of desogestrel with microsomes from cells expressing CYP2C9 and CYP2C19 resulted in the formation of 3α-hydroxydesogestrel and smaller amounts of 3β-hydroxydesogestrel, directly implicating these enzymes in the initial bioactivation step. nih.gov
Intestinal Mucosa Models: Given that significant first-pass metabolism occurs in the gut wall, in vitro models using human intestinal tissue, such as the Ussing chamber technique, have been employed. nih.gov These studies demonstrated that the intestinal mucosa is capable of converting desogestrel to 3-keto-desogestrel, highlighting the gut's substantial role in the drug's initial metabolism. nih.gov
| In Vitro Model | Key Finding | Source |
|---|---|---|
| Human Liver Microsomes | Confirmed formation of 3-keto-desogestrel via 3-hydroxy intermediates. | researchgate.netnih.gov |
| cDNA-Expressed CYP2C9/2C19 | Identified specific isoforms responsible for the initial hydroxylation of desogestrel. | nih.gov |
| Intestinal Mucosa (Ussing Chamber) | Demonstrated substantial first-pass metabolism and formation of the active metabolite in the gut. | nih.gov |
Molecular Interactions and Preclinical Pharmacological Investigations
Indirect Pharmacological Relevance through Metabolic Conversion
The pharmacological profile of 3(R,S)-Hydroxy Desogestrel (B1670305) is intrinsically linked to its role as a metabolic precursor. It is not the primary active compound but rather an intermediate in the bioactivation of the widely used progestin, desogestrel.
Desogestrel itself is a prodrug, meaning it is pharmacologically inactive until it is converted within the body into its active form. wikipedia.org Following oral administration, desogestrel undergoes rapid and extensive metabolism, primarily in the liver and intestinal mucosa. drugbank.comfda.govresearchgate.net This bioactivation process involves hydroxylation at the C3 position, forming the unstable intermediate metabolites 3α-hydroxy-desogestrel and 3β-hydroxy-desogestrel (collectively, 3-hydroxy desogestrel). fda.govnih.govnih.gov These intermediates are then swiftly oxidized to form the single, biologically active metabolite, etonogestrel (B1671717), also known as 3-ketodesogestrel. drugbank.comresearchgate.netnih.govnih.govglowm.com
The pharmacological activity of the parent compound and its intermediates is significantly lower than that of etonogestrel. For instance, studies in rabbits demonstrated that the anti-ovulatory activity of etonogestrel was approximately 30 times greater than that of desogestrel and two to four times more active than its 3α-hydroxy and 3β-hydroxy metabolites. fda.gov This metabolic conversion is therefore essential for the progestogenic effects observed in clinical use. nih.govdrugbank.com
Etonogestrel, the active metabolite, exerts its biological effects by binding to various steroid hormone receptors. Its primary activity is as a potent agonist of the progesterone (B1679170) receptor (PR), which is fundamental to its contraceptive action. drugbank.compatsnap.comnih.gov In vitro studies have shown that etonogestrel binds with very high affinity to the PR. nih.gov
Beyond its primary target, etonogestrel also interacts with other nuclear receptors. It displays a notable affinity for the glucocorticoid receptor (GR), measured at approximately 14% of the affinity of dexamethasone, and exhibits weak glucocorticoid activity. wikipedia.orgnih.gov Studies characterize it as a partial agonist for GR transactivation but an agonist for transrepression. nih.govresearchgate.net Etonogestrel also binds to the androgen receptor, contributing to its minimal androgenic properties. nih.govwikipedia.org Conversely, it demonstrates no significant affinity for the estrogen receptor or the mineralocorticoid receptor. wikipedia.orgnih.govwikipedia.org
| Receptor | Relative Binding Affinity (%) | Reference Ligand (100%) | Source |
|---|---|---|---|
| Progesterone Receptor (PR) | 150 | Promegestone | wikipedia.org |
| Glucocorticoid Receptor (GR) | 14 | Dexamethasone | wikipedia.org |
| Androgen Receptor (AR) | 20 | Metribolone | wikipedia.org |
| Estrogen Receptor (ER) | 0 | Estradiol | wikipedia.org |
| Mineralocorticoid Receptor (MR) | 0 | Aldosterone | nih.govwikipedia.org |
Mechanistic Studies in In Vitro and Animal Models (Non-Clinical Endpoints)
Preclinical research using animal and in vitro models has begun to elucidate the broader molecular interactions of etonogestrel beyond its primary hormonal receptor targets. These studies point to complex modulatory roles in various neurotransmitter and enzymatic systems.
Research in rodent models suggests that etonogestrel can influence respiratory regulation through the modulation of gamma-aminobutyric acid type A (GABAA) and N-methyl-D-aspartate (NMDA) receptors. nih.govresearchgate.net This is consistent with the broader class of pregnane (B1235032) steroids, such as the progesterone metabolite allopregnanolone, which are known to be potent positive allosteric modulators of GABAA receptors, generally enhancing inhibitory neurotransmission. physiology.orgnih.govfrontiersin.org Progesterone itself can modulate GABAA receptor function, sometimes in an inhibitory manner. grantome.com
In studies using mouse medullary-spinal cord preparations, the facilitatory effect of etonogestrel on respiratory frequency was completely abolished by an NMDA receptor blockade. researchgate.net This finding suggests that etonogestrel's mechanism of action may involve a direct or indirect modulation of NMDA receptor signaling or that functional NMDA neurotransmission is a prerequisite for its respiratory effects. researchgate.net While some progesterone-derived neurosteroids have been shown to weakly modulate NMDA currents, the precise nature of etonogestrel's interaction remains a subject of investigation. semanticscholar.org
A significant body of evidence from animal studies indicates that the effects of etonogestrel on the central respiratory drive are critically dependent on the serotoninergic system. nih.gov In both ex vivo mouse medullary preparations and in vivo mouse models, the etonogestrel-induced increase in respiratory frequency required a functional serotoninergic system. nih.govresearchgate.net
Further investigation using c-FOS, a marker of neuronal activation, identified the involvement of specific medullary respiratory cell groups, including serotoninergic neurons within the raphe pallidus and raphe obscurus nuclei. nih.gov Histological analyses in a mouse model of congenital central hypoventilation syndrome showed that the restoration of chemosensitivity by etonogestrel was associated with greater activation of serotonin (B10506) neurons in the raphe obscurus nucleus. frontiersin.org The respiratory effects of etonogestrel were also altered by the administration of fluoxetine, a selective serotonin reuptake inhibitor, further confirming the interplay between the progestin and serotonergic pathways in respiratory control. frontiersin.org
In vitro studies have demonstrated that etonogestrel, similar to other progestins derived from 19-nortestosterone, can exert inhibitory effects on certain metabolic enzymes. wikipedia.org This includes some inhibition of 5α-reductase and various hepatic cytochrome P450 (CYP) enzymes. wikipedia.org The metabolism of etonogestrel itself is primarily carried out by the CYP3A4 isoenzyme, with some data also suggesting a role for CYP2C9 in the initial bioactivation of desogestrel. fda.govnih.govnih.gov While natural progesterone has been shown to induce the expression of several CYP enzymes, including CYP3A4, the direct inductive or inhibitory potential of etonogestrel at physiologically relevant concentrations requires further clarification. nih.govmdpi.com
Assessment of In Vitro Biological Activities of Novel Metabolites
The transformation of desogestrel by various microorganisms, such as the fungi Cunninghamella elegans and Cunninghamella blakesleeana, has yielded several hydroxylated metabolites. scirp.orgaub.edu.lb These compounds, including 3α-hydroxy desogestrel, 3β-hydroxy desogestrel, and other new derivatives, have been the subject of in vitro screening to determine their biological effects. scirp.orgaub.edu.lb
Anti-S. aureus Activity
Research into the antibacterial properties of desogestrel and its microbially transformed metabolites has demonstrated notable efficacy against multidrug-resistant (MDR) Staphylococcus aureus. A study involving the biotransformation of desogestrel by Cunninghamella blakesleeana produced several metabolites that were evaluated for their activity against vancomycin-resistant S. aureus (VRSA) and other MDR strains. scirp.orgscispace.com The findings indicate that specific hydroxylated forms of desogestrel possess significant antibacterial potential, in some cases comparable to standard antibiotics. The parent compound, desogestrel, along with its metabolites, showed potent growth inhibition of drug-resistant S. aureus strains. scirp.org
Table 1: In Vitro Anti-S. aureus Activity of Desogestrel and its Metabolites
| Compound | Test Organism | Activity (IC₅₀ µg/mL) |
|---|---|---|
| Desogestrel | Vancomycin-Resistant S. aureus (VRSA) | <0.2 |
| 3β-Hydroxy-desogestrel | Vancomycin-Resistant S. aureus (VRSA) | 10.4 |
This table presents the 50% inhibitory concentration (IC₅₀) values, indicating the potency of the compounds against the specified bacterial strain.
T-cell Proliferation Inhibition
The immunomodulatory effects of desogestrel metabolites have been assessed through T-cell proliferation assays. In a study utilizing desogestrel metabolites produced by Cunninghamella elegans, several compounds exhibited potent inhibitory effects on T-cell proliferation. aub.edu.lb The parent compound, desogestrel, and its hydroxylated metabolites, including 3β-hydroxy desogestrel, were identified as significant inhibitors, with activity levels surpassing that of the standard anti-inflammatory drug prednisolone. aub.edu.lb This suggests a potential mechanism for modulating cellular immune responses.
Table 2: In Vitro T-cell Proliferation Inhibition by Desogestrel and its Metabolites
| Compound | Activity (IC₅₀ µg/mL) |
|---|---|
| Desogestrel | 1.12 ± 0.03 |
| 3α-Hydroxy-desogestrel-1-ene | 1.15 ± 0.05 |
| 3-Keto-desogestrel (Etonogestrel) | 1.40 ± 0.03 |
| 1-Hydroxy-desogestrel | 1.78 ± 0.08 |
| 3β-Hydroxy-desogestrel | 1.36 ± 0.07 |
This table displays the 50% inhibitory concentration (IC₅₀) values against T-cell proliferation. Lower values indicate greater potency. aub.edu.lb
TNF-α Production Inhibition
As part of their anti-inflammatory assessment, desogestrel and its metabolites were evaluated for their ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. aub.edu.lb In assays using lipopolysaccharide (LPS)-stimulated cells, desogestrel itself showed potent inhibition of TNF-α. aub.edu.lb Furthermore, certain metabolites, such as 3β-hydroxy-desogestrel, also demonstrated significant inhibitory activity, far exceeding the potency of the standard drug, pentoxifylline. aub.edu.lb This highlights a direct anti-inflammatory action at the molecular level.
Table 3: In Vitro TNF-α Production Inhibition by Desogestrel and its Metabolites
| Compound | Activity (IC₅₀ µg/mL) |
|---|---|
| Desogestrel | ≤ 1 |
| 3β-Hydroxy-desogestrel | 6.8 ± 0.8 |
| 1-Hydroxy-desogestrel | 27.2 ± 6.8 |
This table shows the 50% inhibitory concentration (IC₅₀) for TNF-α production. Lower values indicate stronger inhibitory activity. aub.edu.lb
Advanced Analytical Research Methodologies for 3 R,s Hydroxy Desogestrel and Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of 3(R,S)-Hydroxy Desogestrel (B1670305), enabling the separation of its stereoisomers and other related metabolites from complex biological matrices.
High-Performance Liquid Chromatography (HPLC) with Radiometric Detection
High-Performance Liquid Chromatography (HPLC) coupled with radiometric detection has been a key technique in metabolism studies of desogestrel. In these studies, radiolabeled desogestrel is used, allowing for the sensitive detection and quantification of its metabolites.
In vitro studies using human liver microsomes have successfully employed radiometric HPLC to separate desogestrel metabolites. nih.govresearchgate.net These studies identified 3α-hydroxydesogestrel (3α-OHDg) and 3β-hydroxydesogestrel (3β-OHDg) as the presumed intermediates in the formation of 3-keto-desogestrel. nih.govresearchgate.net The use of radiometric detection provides high sensitivity, which is essential for detecting the low concentrations of these transient metabolites. nih.gov
A typical radiochromatogram from such an analysis would show distinct peaks corresponding to the parent drug and its various metabolites, including the 3-hydroxy isomers. nih.gov The separation is often achieved using reverse-phase columns. innovareacademics.in
HPLC-UV for Kinetic Parameter Determination
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used method for the quantitative analysis of pharmaceuticals and can be applied to determine kinetic parameters of enzymatic reactions. While some studies on desogestrel metabolism have utilized radiometric detection for quantifying metabolites, the principles of kinetic analysis using HPLC are transferable. nih.gov For instance, the kinetic parameters for the formation of 3α-hydroxydesogestrel by specific cytochrome P450 enzymes have been determined. nih.gov
In a study investigating the role of cDNA-expressed CYP2C9 in desogestrel metabolism, the formation of 3α-hydroxydesogestrel was analyzed. nih.gov The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), were determined for this biotransformation. nih.gov
| Parameter | Value |
|---|---|
| Km | 6.5 µM |
| Vmax | 1269 pmol/mg/min |
This data is crucial for understanding the efficiency and capacity of the enzyme to metabolize desogestrel into its 3-hydroxy intermediate.
Spectroscopic and Spectrometric Approaches for Structural Elucidation
For the unambiguous identification and structural characterization of 3(R,S)-Hydroxy Desogestrel and its metabolites, spectroscopic and spectrometric techniques are indispensable.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the identification of drug metabolites. These techniques have been instrumental in confirming the identity of 3α- and 3β-hydroxydesogestrel in various biological samples. researchgate.netnih.gov LC-MS combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry, providing molecular weight and fragmentation data that is characteristic of a specific compound. scribd.com
In studies on desogestrel metabolism, LC-MS has been used to identify metabolites separated by HPLC. researchgate.netnih.gov The mass spectra of the 3-hydroxy metabolites would show a molecular ion peak corresponding to the addition of a hydroxyl group to the desogestrel molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including the determination of stereochemistry. researchgate.net While detailed NMR studies specifically on this compound are not extensively published in readily available literature, the application of NMR for distinguishing between diastereomers like the 3α- and 3β-hydroxy isomers of desogestrel is a standard and powerful approach. nih.gov
The spatial orientation of the hydroxyl group at the C3 position in 3α-hydroxydesogestrel and 3β-hydroxydesogestrel results in different chemical environments for the neighboring protons. This difference in the chemical environment leads to distinct chemical shifts and coupling constants in their respective ¹H NMR spectra, allowing for their unambiguous assignment. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can further aid in confirming the stereochemical arrangement by establishing through-bond and through-space correlations between protons.
Co-Chromatography with Authentic Standards for Confirmation
A definitive method for confirming the identity of a metabolite is through co-chromatography with an authentic, chemically synthesized standard. nih.gov In the context of this compound analysis, this involves running an HPLC analysis of the biological sample suspected to contain the metabolites and then spiking the sample with the authentic standard of either 3α-hydroxydesogestrel or 3β-hydroxydesogestrel and re-analyzing.
Method Development and Validation for Research Assay Applications
The development and validation of robust bioanalytical methods are critical for the quantitative determination of drugs and their metabolites in biological fluids. nih.gov Such methods are fundamental to pharmacokinetic studies, enabling the reliable measurement of analyte concentrations. For this compound and its related metabolites, particularly its active form, etonogestrel (B1671717) (3-keto-desogestrel), liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant analytical technique. nih.govnih.gov This is due to its superior sensitivity and specificity compared to older methods like immunoassays, which can suffer from cross-reactivity. nih.govcdc.gov
The process begins with method development, which establishes the procedures for sample preparation, chromatographic separation, and detection. europa.eu This is followed by a rigorous validation process to ensure the method is reliable and reproducible for its intended use, adhering to guidelines set by regulatory bodies like the U.S. Food and Drug Administration (FDA). europa.euau.dk
Method Development
A typical method development for quantifying desogestrel metabolites involves several key stages:
Sample Preparation: The primary goal is to extract the analytes from complex biological matrices such as plasma or serum. au.dk Liquid-liquid extraction (LLE) is a commonly employed technique. For instance, a method for etonogestrel uses a methyl-tert-butyl ether and n-hexane solvent mixture for extraction. nih.govresearchgate.net Another approach involves LLE with ethyl acetate. innovareacademics.in After extraction, the organic layer is separated, evaporated, and the residue is reconstituted in a mobile phase solution for injection into the LC-MS/MS system. nih.govinnovareacademics.in To improve ionization and sensitivity, derivatization may be used. researchgate.netinnovareacademics.in An internal standard (IS), often a deuterated version of the analyte like etonogestrel-d6, is added to all samples, calibration standards, and quality control (QC) samples during processing to account for variability. nih.govinnovareacademics.in
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate the analyte from endogenous matrix components. nih.govresearchgate.net Reversed-phase columns, such as C18 or phenyl columns, are frequently used. researchgate.netymerdigital.com Separation is achieved using a mobile phase gradient. For example, one multiplexed method uses a gradient of 0.1% ammonium (B1175870) hydroxide (B78521) in water and 0.1% ammonium hydroxide in methanol. nih.gov The flow rate is optimized to ensure good peak shape and resolution within a short run time, often under 10 minutes. nih.govresearchgate.net
Mass Spectrometric Detection: Tandem mass spectrometry is used for detection due to its high selectivity and sensitivity. au.dk Electrospray ionization (ESI) is a common ionization source, often operated in positive ion mode. researchgate.netinnovareacademics.in The mass spectrometer is set to monitor specific mass transitions for the analyte and the internal standard, a technique known as multiple reaction monitoring (MRM), which enhances specificity. au.dk
Method Validation
Once developed, the bioanalytical method undergoes full validation to document its performance characteristics. europa.euau.dk This process evaluates several key parameters:
Selectivity and Specificity: The method must demonstrate the ability to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. europa.eu
Linearity and Range: A calibration curve is generated by analyzing standards at several concentration levels. The curve should demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specified range. nih.gov For etonogestrel, validated ranges such as 20–10,000 pg/mL and 50-3604 pg/mL in human plasma have been established. nih.govinnovareacademics.in
Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. nih.gov These are assessed by analyzing QC samples at multiple concentration levels (low, mid, and high) on different days. nih.gov Regulatory guidelines typically require the mean accuracy to be within ±15% (±20% at the lower limit of quantitation) of the nominal value and the precision (coefficient of variation, %CV) not to exceed 15% (20% at the LLOQ). nih.govnih.gov
Lower Limit of Quantitation (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov For highly potent compounds like desogestrel metabolites, high sensitivity is crucial. Validated LLOQs for etonogestrel are reported to be as low as 20 pg/mL or 50 pg/mL. nih.govinnovareacademics.in
Stability: The stability of the analyte in the biological matrix is evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at storage temperatures (e.g., -20°C or -70°C). nih.goveuropa.eu
Research Findings and Validation Data
Detailed validation studies for LC-MS/MS assays quantifying etonogestrel in human plasma have been published, demonstrating the successful application of these methodologies. The data below is representative of a validated method.
Table 1: Linearity and Sensitivity of a Validated Etonogestrel LC-MS/MS Assay
| Parameter | Result |
| Linearity Range | 20–10,000 pg/mL |
| Correlation Coefficient (r²) | >0.99 |
| Lower Limit of Quantitation (LLOQ) | 20 pg/mL |
| LLOQ Accuracy | Within ±20% of nominal value |
| LLOQ Precision (%CV) | ≤20% |
| Data synthesized from published research findings. nih.gov |
Table 2: Intra- and Inter-Assay Precision and Accuracy for Etonogestrel Quantification
| QC Level | Concentration (pg/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%) |
| LLOQ | 20 | 9.60 | 5.55 | 12.6 | -1.55 |
| Low | 60 | 3.48 | 0.55 | 2.95 | 5.60 |
| Mid | 600 | 4.11 | 1.88 | 4.88 | 3.23 |
| High | 8000 | 4.49 | 2.59 | 4.31 | 1.63 |
| Data derived from a representative LC-MS/MS method validation study. nih.gov |
Table 3: Stability of Etonogestrel in Human Plasma
| Stability Condition | Duration | Result |
| Room Temperature Storage | 72 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Whole Blood Stability (Room Temp) | 25 hours | Stable |
| Data from a validated multiplexed assay. nih.gov |
These tables illustrate that modern LC-MS/MS methods are highly precise, accurate, and robust, allowing for the reliable quantification of desogestrel metabolites in complex biological samples for research applications. nih.gov
Structure Activity Relationship Sar and Computational Studies
Quantitative Structure-Activity Relationship (QSAR) Analyses of Steroidal Progestogens
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For steroidal progestogens, including metabolites of desogestrel (B1670305), these analyses are crucial for understanding the molecular properties that govern their interaction with receptors and enzymes, ultimately influencing their therapeutic effects. unicamp.br The primary challenge in these studies has been to accurately describe the molecular properties of progestogens and handle the non-linearity often present in steroid QSAR without a precise 3D structure of the receptor-drug complex. unicamp.br
Multivariate statistical methods are powerful tools for exploring and interpreting the complex datasets generated in QSAR studies. rsc.orgresearchgate.net Methods like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are frequently used as exploratory data analysis techniques to identify patterns and classify compounds based on their structural or physicochemical properties. unicamp.brresearchgate.net
In the analysis of steroidal progestogens, PCA has revealed that their QSAR is fundamentally a three-dimensional phenomenon, with over 96% of the informational variance being explained by the first three Principal Components. unicamp.br This indicates that the spatial arrangement of the molecule is a critical determinant of its activity. HCA is used to group steroids based on their similarities, which can help in selecting diverse training sets for building robust QSAR models. unicamp.br These methods allow researchers to visualize the relationships between different progestogens and identify the key structural features that differentiate them. researchgate.net
| Method | Purpose in Progestogen QSAR | Key Findings |
| Principal Component Analysis (PCA) | Reduces the dimensionality of descriptor data, identifying the most significant variables (Principal Components) that explain the variance in the data. unicamp.brresearchgate.net | Progestogen activity is a three-dimensional phenomenon; the first three PCs account for over 96% of the information. unicamp.br |
| Hierarchical Cluster Analysis (HCA) | Groups compounds into clusters based on their structural or property similarities, often visualized as a dendrogram. unicamp.brresearchgate.net | Used for data exploration and selecting representative molecules for training and test sets in QSAR model development. unicamp.br |
To address the non-linear relationships often found in steroid SAR, more advanced computational techniques are employed. unicamp.br Artificial Neural Networks (ANNs) have proven to be highly effective in modeling these complex relationships. nih.govresearchgate.netresearchgate.net Specifically, Genetic Neural Network (GNN) protocols have demonstrated superior predictive quality for both training and test sets of progesterone (B1679170) receptor binding steroids compared to other 2D QSAR methods like forward stepping regression (FSR) and genetic function approximation (GFA). nih.govcncb.ac.cn The analysis of descriptors selected by GNN models aligns with established SARs for these steroid series, confirming their validity. nih.govcncb.ac.cn
The Electronic Indices Method (EIM) is another approach used to study the structure-activity relationships of steroids, including desogestrel. unicamp.br This method utilizes calculated physicochemical parameters to understand differences in biological activity, such as oral contraceptive activity, at a molecular level. unicamp.br
| Modeling Technique | Description | Application to Progestogens |
| Genetic Neural Network (GNN) | An advanced artificial neural network that uses a genetic algorithm to select the most relevant molecular descriptors for the model. nih.govcncb.ac.cn | Shown to achieve the best results among various 2D QSAR methods for predicting the progesterone receptor binding affinity of steroids. nih.govcncb.ac.cn |
| Electronic Indices Method (EIM) | A SAR method that correlates biological activity with calculated physicochemical and electronic descriptors of the molecules. unicamp.br | Applied to a series of steroids, including desogestrel, to investigate variations in oral contraceptive activity. unicamp.br |
The core of any QSAR model is the correlation of molecular descriptors with a biological endpoint. researchgate.net For progestogens like 3(R,S)-Hydroxy Desogestrel, these endpoints typically include receptor binding affinity (e.g., to the progesterone and androgen receptors) and enzymatic activity. unicamp.brunicamp.br
Studies have shown that progestogen activity is primarily dependent on descriptors related to:
Skeletal Conformation: This is defined by the number and position of double bonds and resulting resonance effects. unicamp.br
Substituent Characteristics: The size, conformational flexibility, and electronic properties of substituent groups on the steroid skeleton are critical. unicamp.br
For instance, the presence of an ethynyl (B1212043) (–C≡CH) group at the 17α position is a common feature in steroids with high oral contraceptive activity. unicamp.br QSAR models formalize these relationships, allowing for the prediction of a compound's activity based on its calculated physicochemical properties. researchgate.net
Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions
Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com These methods are invaluable for understanding the specific interactions that govern the binding of 3-keto-desogestrel (etonogestrel), the active metabolite formed from this compound, to the progesterone receptor (PR). drugbank.comnih.gov
Docking studies on progesterone receptor ligands help to elucidate the key amino acid residues in the receptor's binding pocket that interact with the steroid. researchgate.netresearchgate.net The binding affinity of a progestogen is determined by the sum of these interactions, which include hydrogen bonds and hydrophobic contacts. mdpi.com
For desogestrel's active metabolite, etonogestrel (B1671717), binding studies have determined its relative binding affinity (RBA) for the progesterone and androgen receptors. nih.gov It demonstrates a high affinity for the PR and a comparatively lower affinity for the androgen receptor (AR). nih.govnih.gov This selectivity is a crucial aspect of its molecular recognition. The "selectivity index," calculated as the ratio of the RBA for the PR to that of the AR, is significantly higher for etonogestrel compared to older progestins like levonorgestrel (B1675169) and norethisterone. nih.govnih.gov This indicates a more targeted progestogenic effect with fewer androgenic side effects. nih.gov
| Compound | Relative Binding Affinity (RBA) for Progesterone Receptor (PR) | Relative Binding Affinity (RBA) for Androgen Receptor (AR) | Selectivity Index (PR RBA / AR RBA) |
| 3-Keto-Desogestrel (Etonogestrel) | High | Low | High |
| Levonorgestrel | Moderate | Moderate | Moderate |
| Norethisterone | Low | Low | Low |
| Gestodene | High | Moderate | High |
Note: This table provides a qualitative comparison based on findings from cited literature. nih.govnih.gov Precise numerical RBA values can vary depending on the experimental assay.
Influence of Steroidal Ring Modifications and Substituent Effects on Metabolic Fate and Molecular Recognition
The metabolic fate and molecular recognition of a steroidal progestogen are heavily influenced by its structure, including the core steroid rings and the nature of its substituents. Desogestrel itself is a prodrug that undergoes rapid and extensive metabolism to become biologically active. drugbank.comnih.govwikipedia.org
The primary metabolic transformation occurs at the C3-position of the A-ring. nih.govnih.gov Desogestrel is hydroxylated to form the intermediate metabolites 3α-hydroxydesogestrel and 3β-hydroxydesogestrel—collectively referred to as this compound. researchgate.net These intermediates are subsequently oxidized to form the potent progestogen 3-keto-desogestrel (etonogestrel), which is responsible for the pharmacological effects. drugbank.comnih.govnih.gov
Other key structural features of desogestrel dictate its unique metabolic and activity profile:
11-Methylene Group: A defining feature of desogestrel is the methylene (B1212753) (=CH₂) group at the C11 position. glowm.com This substituent is crucial as it prevents the molecule from being metabolized into other known progestins, ensuring that its activity is solely attributable to etonogestrel. nih.govdrugbank.com
18-Methyl Group (C13-Ethyl Group): Desogestrel, like levonorgestrel, possesses an ethyl group at the C13 position (classifying it as a gonane). glowm.comwikipedia.org The introduction of this 18-methyl group generally increases the binding affinity for both the progesterone and androgen receptors when compared to norethisterone (which has a methyl group at C13). nih.gov
Further metabolism of desogestrel can occur at other positions, including hydroxylation at the C6 position and on the C13-ethyl side chain, leading to various metabolites that are eventually conjugated and excreted. nih.gov These modifications highlight how specific substituents on the steroid backbone direct the metabolic pathway and influence the compound's interaction with biological targets.
| Structural Modification / Substituent | Position | Influence on Metabolism and Recognition |
| Hydroxylation | C3 | Initial metabolic step forming 3α- and 3β-hydroxy desogestrel, intermediates to the active 3-keto form (etonogestrel). nih.govnih.govresearchgate.net |
| Oxidation | C3 | Converts the 3-hydroxy group to a 3-keto group, forming the biologically active metabolite etonogestrel. drugbank.comnih.gov |
| Methylene Group | C11 | Prevents metabolism to other progestins, ensuring etonogestrel is the sole active metabolite. nih.govdrugbank.com |
| Ethyl Group | C13 | (Part of the gonane (B1236691) structure) Contributes to higher binding affinity for progesterone and androgen receptors compared to older progestins. nih.govglowm.com |
| Hydroxylation | C6, C13-ethyl | Secondary metabolic pathways leading to other hydroxylated metabolites for excretion. nih.gov |
Future Directions in Academic Research on 3 R,s Hydroxy Desogestrel
Elucidation of Undescribed Metabolic Pathways and Novel Metabolites
Desogestrel (B1670305) undergoes extensive metabolism after administration. researchgate.net The primary and most well-characterized metabolic step is the rapid conversion of desogestrel to its biologically active metabolite, etonogestrel (B1671717) (also known as 3-keto-desogestrel), via the unstable 3α-hydroxy and 3β-hydroxy intermediates. nih.govnih.gov However, evidence suggests that the metabolic story is more complex.
Future research will likely focus on identifying and characterizing metabolites beyond the established pathways. Studies have already indicated that metabolism occurs at multiple positions on the steroid nucleus, including the C5, C6, and C13-ethyl group positions. researchgate.netnih.gov For instance, hydroxylation at the C6 position (forming 6β-OH metabolites) and on the C13-ethyl side chain has been observed. researchgate.netnih.gov Furthermore, in vitro studies using human liver microsomes have revealed a significant polar, heterogeneous peak in radiochromatograms that does not align with any known metabolites, strongly suggesting the existence of as-yet-unidentified metabolic products. nih.gov
Key research objectives in this area include:
Advanced Metabolite Profiling: Utilizing high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to identify the structure of novel metabolites in various biological matrices.
Tracing Metabolic Fates: Employing stable isotope-labeled 3(R,S)-Hydroxy Desogestrel to trace its complete metabolic fate and identify all downstream products.
Comparative Metabolomics: Investigating species-specific differences in metabolism more thoroughly, as variations have been noted between humans, rats, and dogs, which could have implications for the interpretation of non-clinical studies. researchgate.netnih.gov
Conjugation Pathways: Further exploring the conjugation of hydroxylated metabolites with sulfonic acid and glucuronic acid, which are known to be major metabolic routes. researchgate.netnih.gov
Table 1: Known and Investigated Metabolic Modifications of Desogestrel
| Position of Modification | Type of Reaction | Resulting Metabolite/Group | Reference |
|---|---|---|---|
| C3 | Hydroxylation/Oxidation | 3α-OH-desogestrel, 3β-OH-desogestrel, Etonogestrel | nih.govnih.gov |
| C5 | Reduction | 3α-hydroxy-5α-H-desogestrel | researchgate.netnih.gov |
| C6 | Hydroxylation | 6β-hydroxy metabolites | researchgate.netnih.gov |
| C13-ethyl | Hydroxylation | C13-CH2CH2OH metabolites | researchgate.netnih.gov |
| C15 | Possible Hydroxylation | 15α-OH metabolites | researchgate.netnih.gov |
| C3-hydroxy | Conjugation | Sulfonic acid and glucuronic acid conjugates | researchgate.netnih.gov |
Comprehensive Characterization of Enzymatic Regulation and Co-factor Dependence
The enzymatic processes governing the formation and subsequent breakdown of this compound are critical for understanding its pharmacokinetics. The conversion of desogestrel to etonogestrel is known to be catalyzed by cytochrome P450 (CYP) enzymes in the liver and intestinal mucosa. nih.govfda.gov In vitro data specifically point to a significant role for CYP2C9, and possibly CYP2C19, in this bioactivation step. nih.govfda.govfda.gov The further metabolism of the active metabolite, etonogestrel, is believed to be catalyzed primarily by CYP3A4. nih.govnih.gov
Future research must aim for a more granular understanding of this enzymatic regulation. Key areas for investigation include:
Isozyme Contribution: Precisely quantifying the relative contributions of CYP2C9, CYP2C19, CYP3A4, and other potential CYP isozymes to each step of the metabolic cascade.
Genetic Polymorphisms: Investigating the impact of common genetic variants (e.g., CYP2C92, CYP2C93) on the rate of this compound formation and clearance, which could explain inter-individual variability in drug response. nih.gov
Hydroxysteroid Dehydrogenases (HSDs): Characterizing the specific HSDs responsible for the interconversion between the 3-hydroxy and 3-keto forms. In vitro studies have shown that 3α-HSDH activity is substantially higher than 3β-HSDH activity for these metabolites. nih.gov
Co-factor Requirements: Elucidating the specific co-factor dependencies (e.g., NADPH, NADH) for each enzymatic reaction, which is fundamental to reconstructing the metabolic pathways in vitro.
Advanced Stereoselective Synthesis and Derivatization for Probe Molecules
The development of advanced synthetic methods is fundamental to furthering research on this compound. While total syntheses of desogestrel have been achieved through various strategies, including enantioselective processes and domino reactions, the focus must now shift to the controlled synthesis of its specific metabolites. soton.ac.ukacs.orgscribd.com
Future synthetic chemistry efforts should target:
Stereoselective Synthesis: Developing robust and high-yield methods for the stereoselective synthesis of 3α-Hydroxy Desogestrel and 3β-Hydroxy Desogestrel individually. This would eliminate the need to rely on separation from metabolic mixtures and provide pure standards for biological assays.
Derivatization for Probe Molecules: Creating a library of derivatized compounds to be used as molecular probes. This includes:
Fluorescently-tagged analogs: For use in cellular imaging studies to track the subcellular localization of the compound.
Biotinylated derivatives: To facilitate affinity purification of binding partners and interacting enzymes.
Photoaffinity labels: To covalently link to and identify receptor binding sites or metabolizing enzymes.
Synthesis of Novel Metabolites: Once novel metabolic pathways are identified (as per section 8.1), synthesizing these newly discovered metabolites to confirm their structure and produce sufficient quantities for biological testing.
Deeper Molecular and Cellular Mechanistic Investigations in Relevant Biological Systems (Non-Clinical)
While etonogestrel is considered the primary biologically active metabolite, the direct and indirect roles of the this compound intermediates are not fully understood. Non-clinical studies are essential to probe these mechanisms without the complexities of a full biological system.
Future research in this domain should include:
Receptor Interaction Profiling: Using the synthesized pure stereoisomers (3α and 3β) to perform detailed binding assays on a wide panel of steroid receptors (progesterone, androgen, estrogen, glucocorticoid, and mineralocorticoid receptors). While etonogestrel has well-defined receptor activity, the specific contributions of the hydroxy-intermediates are less clear. wikipedia.org
Cell-Based Functional Assays: Moving beyond simple binding assays to functional studies in relevant cell lines (e.g., endometrial, ovarian, breast cancer cell lines). These studies could measure downstream effects such as changes in gene expression for markers of cell proliferation (like Ki-67) and apoptosis (like Bcl-2), as have been explored for desogestrel treatment in endometriosis models. nih.gov
Enzyme Inhibition Studies: Assessing the potential for this compound and its downstream metabolites to inhibit or induce key drug-metabolizing enzymes, particularly the CYP450 family, to predict potential drug-drug interactions. wikipedia.org
Organoid and Tissue Culture Models: Utilizing more complex in vitro systems, such as liver or intestinal organoids, to study metabolism and cellular effects in a more physiologically relevant context.
Table 2: Potential Non-Clinical Models for Mechanistic Investigations
| Model System | Research Question | Potential Measured Endpoints | Reference |
|---|---|---|---|
| Isolated Liver/Intestinal Microsomes | Enzyme kinetics, metabolite identification | Rate of metabolite formation, enzyme inhibition (IC50) | nih.gov |
| Recombinant CYP/HSD Enzymes | Specific enzyme contribution | Turnover rate, binding affinity (Km) | nih.govnih.gov |
| Hormone-Responsive Cell Lines | Receptor activation, cellular effects | Reporter gene activity, protein expression (Bcl-2, Ki-67) | nih.gov |
| 3D Organoid Cultures | Physiologically relevant metabolism and response | Metabolite profiles, cell viability, gene expression changes | - |
Refined Computational Predictions for Metabolic Stability and Interaction Profiles
In silico modeling offers a powerful, high-throughput approach to predict the metabolic fate and interaction potential of compounds, guiding further experimental work. researchgate.netnih.gov For desogestrel and its metabolites, computational tools can provide valuable insights into their stability and enzymatic interactions.
Future computational research should focus on:
Site of Metabolism (SOM) Prediction: Employing sophisticated models that combine quantum chemical calculations, docking simulations, and machine learning to more accurately predict the sites on the this compound molecule that are most susceptible to further metabolism by enzymes like CYP3A4. nih.gov
Metabolic Stability Modeling: Refining quantitative structure-activity relationship (QSAR) models to predict the metabolic stability of desogestrel derivatives. Desogestrel itself has been noted for a high Lipophilic Metabolic Efficiency (LipMetE), and understanding the structural determinants of this property could aid in the design of new analogs. nih.gov
Enzyme-Ligand Interaction Simulation: Using molecular dynamics (MD) simulations to model the dynamic interactions between this compound stereoisomers and the active sites of metabolizing enzymes like CYP2C9. This can help explain substrate specificity and the impact of enzyme polymorphisms at an atomic level. nih.gov
Drug-Drug Interaction (DDI) Prediction: Developing and utilizing web-based tools and structure-activity relationship models that can predict potential DDIs mediated by inhibition or induction of cytochrome P450 isoforms by this compound. mdpi.com
Q & A
Basic Question: What are the primary metabolic pathways of 3(R,S)-Hydroxy Desogestrel, and what experimental models are used to characterize them?
Answer:
this compound is a metabolite of desogestrel, which undergoes extensive first-pass metabolism via hydroxylation at the C3 position. Key enzymes include CYP2C9 (bioactivation) and CYP3A4 (further metabolism of intermediates like etonogestrel). In vitro models, such as Ussing chambers with human intestinal mucosa, demonstrate rapid conversion of desogestrel to 3-keto-desogestrel (active metabolite) and subsequent hydroxylation/glucuronidation . Rat and dog models show species-specific metabolic differences, such as hydroxylation at C15α (rats) and C17 (dogs) . Phase I/II metabolite profiling typically employs co-chromatography with reference standards and mass spectrometry for structural confirmation .
Advanced Question: How do CYP3A4 and CYP2C9 polymorphisms influence the pharmacokinetics of this compound, and what methodologies resolve conflicting in vitro vs. in vivo data?
Answer:
Conflicting data exist on the roles of CYP2C9 (proposed in vitro bioactivator) and CYP3A4 (dominant in vivo metabolic clearance). In vivo inhibition studies using itraconazole (CYP3A4 inhibitor) show a 72.4% increase in 3-keto-desogestrel AUC, confirming CYP3A4's role in elimination . Conversely, fluconazole (CYP2C inhibitor) shows no significant effect, contradicting in vitro CYP2C9 dependency . Discrepancies may arise from enzyme competition or tissue-specific expression. Methodological resolutions include:
- Pharmacogenetic analysis : Screening for CYP3A41B or CYP3A53 alleles to assess metabolic overexposure risks .
- Crossover trials : Comparing pharmacokinetics under CYP inhibition/induction (e.g., ritonavir) to isolate enzyme contributions .
Basic Question: What in vivo models are used to assess the reproductive toxicity of this compound?
Answer:
Standard embryotoxicity studies use rat and rabbit models at varying doses. For example:
- Rat studies : Desogestrel alone (0.5–3 mg/kg/day) showed no adverse effects on mating, pregnancy, or fetal morphology .
- Combination studies : Desogestrel + ethinyl estradiol (0.5 mg/kg + 0.2 mg/kg) caused maternal toxicity and embryolethality at high doses but no teratogenicity at lower doses .
Key endpoints include embryonic mortality, fetal weight, and histopathological assessments.
Advanced Question: How to design clinical trials evaluating this compound's effects on respiratory function in congenital central hypoventilation syndrome (CCHS)?
Answer:
Trials should integrate:
- CO₂ rebreathing tests : Measure ventilatory responses (ΔVE/ΔPetCO₂) pre- and post-treatment to quantify chemosensitivity recovery .
- Respiratory frequency analysis : Use breath-by-breath monitoring to assess median respiratory rates and PetCO₂ under desogestrel exposure .
- Longitudinal follow-up : Track outcomes over 18+ months to account for delayed therapeutic effects. Statistical methods like ANOVA with Bonferroni correction are critical for small cohorts (e.g., n=8) .
Advanced Question: What statistical approaches are used to analyze ovulation inhibition efficacy in comparative progestogen studies?
Answer:
- Crossover designs : Randomize subjects to treatment arms (e.g., desogestrel vs. levonorgestrel) with washout periods to minimize carryover effects .
- Pearl Index calculation : Compute pregnancy rates per 100 woman-years, excluding non-compliance .
- Bleeding pattern analysis : Apply 90-day reference periods with random-effects models (e.g., Mantel-Haenszel) to compare amenorrhea or frequent bleeding incidence .
Basic Question: How to validate analytical methods for quantifying this compound in combination therapies?
Answer:
RP-HPLC methods are validated using:
- Column : Zorbax SB Phenyl C18 (4.6×150 mm) with KH₂PO₃ buffer:acetonitrile (50:50) mobile phase .
- Detection : UV (210 nm for desogestrel) and fluorescence (ex: 285 nm, em: 310 nm for ethinylestradiol) .
- Validation parameters :
- Linearity (10–150% test concentration; r² ≥0.99).
- Recovery rates (98–102%) and precision (%RSD <2) via spiked samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
